2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol is a complex organic compound with the molecular formula C18H19ClN2O and a molecular weight of 314.818. This compound is known for its unique structure, which includes a chloro-substituted phenol ring, a cyclohexyl group, and a pyridin-3-ylmethylideneamino group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol typically involves nucleophilic aromatic substitution reactionsThe final step involves the formation of the pyridin-3-ylmethylideneamino group through a condensation reaction with pyridine-3-carbaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol is primarily used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridin-3-ylmethylideneamino group can interact with metal ions and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-[(2-(5-chloro-2-hydroxybenzylidene)amino)phenyl]imino)methyl]phenol
- 2-tert-butyl-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol
- 4-[(2-chloro-6-fluorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
Uniqueness
2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol is unique due to its combination of a chloro-substituted phenol ring, a cyclohexyl group, and a pyridin-3-ylmethylideneamino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
401615-74-5 |
---|---|
Molecular Formula |
C18H19ClN2O |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol |
InChI |
InChI=1S/C18H19ClN2O/c19-16-9-15(14-6-2-1-3-7-14)10-17(18(16)22)21-12-13-5-4-8-20-11-13/h4-5,8-12,14,22H,1-3,6-7H2 |
InChI Key |
ZVQPLNYKKFHTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)Cl)O)N=CC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.